molecular formula C9H12O3 B1614972 Ethene;furan-2,5-dione;prop-1-ene CAS No. 31069-12-2

Ethene;furan-2,5-dione;prop-1-ene

Cat. No.: B1614972
CAS No.: 31069-12-2
M. Wt: 168.19 g/mol
InChI Key: AIMMSZVCMQILDY-UHFFFAOYSA-N
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Description

Properties

CAS No.

31069-12-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethene;furan-2,5-dione;prop-1-ene

InChI

InChI=1S/C4H2O3.C3H6.C2H4/c5-3-1-2-4(6)7-3;1-3-2;1-2/h1-2H;3H,1H2,2H3;1-2H2

InChI Key

AIMMSZVCMQILDY-UHFFFAOYSA-N

SMILES

CC=C.C=C.C1=CC(=O)OC1=O

Canonical SMILES

CC=C.C=C.C1=CC(=O)OC1=O

Other CAS No.

31069-12-2

Origin of Product

United States

Preparation Methods

Preparation of Ethene (Ethylene)

1.1 Laboratory Preparation

Ethene is commonly prepared in the laboratory by the dehydration of ethanol using a solid acid catalyst such as hot aluminium oxide (Al₂O₃). The reaction proceeds as follows:

$$
\text{C}2\text{H}5\text{OH} \xrightarrow[\text{heat}]{\text{Al}2\text{O}3} \text{C}2\text{H}4 + \text{H}_2\text{O}
$$

  • Procedure : Ethanol is absorbed onto glass wool inside a boiling tube containing aluminium oxide. The catalyst is strongly heated while ethanol vapors pass over it. Ethene gas is collected by downward displacement of water because it is insoluble in water.
  • Notes :
    • Ethanol should be heated gently to avoid rapid evaporation.
    • The first collected gas contains air and ethanol vapor and should be discarded.
    • The delivery tube must be removed from water before turning off the heat to prevent water reflux onto hot glass.

1.2 Industrial Preparation

Industrially, ethene is produced primarily by steam cracking of hydrocarbons such as ethane or naphtha at high temperatures (750–950°C). This method is more efficient and yields large quantities of ethene for polymer production.

1.3 Purification

Ethene produced by ethanol dehydration requires purification to remove by-products such as diethyl ether, which forms under certain conditions (e.g., at 120°C):

$$
2 \text{CH}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CH}2\text{OCH}2\text{CH}3 + \text{H}_2\text{O}
$$

Gas chromatography-mass spectrometry (GC-MS) is used to verify purity, showing that commercial ethene is free of such by-products, unlike crude lab-prepared ethene.

Preparation of Furan-2,5-dione (Maleic Anhydride)

2.1 Synthetic Routes

Furan-2,5-dione, also known as maleic anhydride, can be prepared via several synthetic routes:

  • From Dimethyl Itaconate : A recent method involves a three-step synthesis starting from commercially available dimethyl itaconate. This method yields 3-(bromomethyl) furan-2,5-dione, a highly functionalized intermediate, with excellent yields (up to 90% in some steps). The process includes bromination and subsequent transformations under controlled conditions using reagents like trifluoroacetic acid and acetonitrile.

  • Industrial Production : Maleic anhydride is industrially produced by the catalytic oxidation of benzene or butane over vanadium pentoxide catalysts at elevated temperatures.

2.2 Reaction Conditions and Characterization

  • The synthetic steps often require careful control of temperature and solvent polarity.
  • Characterization of intermediates and products is performed using:

Preparation of Prop-1-ene (Propene)

3.1 Synthesis of Prop-1-ene-1,3-sultone

Prop-1-ene itself is a simple alkene, but a derivative, Prop-1-ene-1,3-sultone , is synthesized through a multi-step process involving chlorination and sulfonation:

  • Step 1 : Chlorination of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with a precursor compound.
  • Step 2 : Bromination using 1,3-dibromo-5,6-dimethylhydantoin in dichloroethylene solvent.
  • Step 3 : Reaction of 2-hydroxy-1,3-propanesultone with methanesulfonyl chloride and triethylamine in ethyl acetate under ice-cooling conditions (-20°C to 10°C) for 4 hours.
  • Work-up : After reaction completion, aqueous work-up and crystallization yield prop-1-ene-1,3-sultone with high purity and yield (~94%).

Reaction Scheme Summary

Step Reagents/Conditions Product Yield
Chlorination POCl₃ or PCl₅ + precursor Intermediate compound
Bromination 1,3-Dibromo-5,6-dimethylhydantoin in dichloroethylene Brominated intermediate
Sulfonation Methanesulfonyl chloride, triethylamine, ethyl acetate, ice-cooling Prop-1-ene-1,3-sultone (94%)

Data Table: Summary of Preparation Methods

Compound Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield/Notes
Ethene Ethanol Aluminium oxide (Al₂O₃) Heat catalyst strongly; gentle ethanol heating Gas collected by water displacement; purity requires further purification
Furan-2,5-dione Dimethyl itaconate Brominating agents, acids Multi-step synthesis; controlled temperature and solvents High yield (up to 90% in steps); characterized by NMR, IR
Prop-1-ene-1,3-sultone 2-Hydroxy-1,3-propanesultone Methanesulfonyl chloride, triethylamine -20°C to 10°C, ethyl acetate solvent, 4 hours High yield (94%); crystalline product

Research Findings and Analysis

  • Ethene : Laboratory preparation via ethanol dehydration is straightforward but produces impurities such as diethyl ether, requiring purification for sensitive applications. Industrially, steam cracking is preferred for large-scale production.

  • Furan-2,5-dione : Recent synthetic advances allow efficient preparation of functionalized derivatives with excellent yields from dimethyl itaconate, providing versatile intermediates for organic synthesis and polymer chemistry.

  • Prop-1-ene-1,3-sultone : The synthesis involves carefully controlled chlorination and sulfonation steps, with triethylamine acting as a base to facilitate reaction under cooled conditions, yielding a high-purity crystalline product.

Chemical Reactions Analysis

Types of Reactions

Ethene;furan-2,5-dione;prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethene;furan-2,5-dione;prop-1-ene has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of ethene;furan-2,5-dione;prop-1-ene involves its ability to undergo polymerization and form stable compounds. The molecular targets and pathways involved include the interaction with various catalysts and the formation of covalent bonds between the monomers .

Comparison with Similar Compounds

Reactivity with HO Radicals

Furan-2,5-dione reacts with hydroxyl (HO) radicals at a rate constant ratio of $ k(\text{HO + furan-2,5-dione}) / k(\text{HO + n-butane}) = 0.58 \pm 0.03 $, indicating moderate reactivity . Primary oxidation products include CO (20% yield), HCOOH (3%), and trace acetylene (5% under H₂O₂ photolysis) .

Structural and Functional Comparisons

  • Succinic Anhydride : A saturated analog (C₄H₄O₃) with less electrophilic character due to the absence of conjugated double bonds.
  • Phthalic Anhydride (2-benzofuran-1,3-dione): Features an aromatic ring, enhancing thermal stability compared to furan-2,5-dione .

Prop-1-ene vs. Other Alkenes

  • Chain Length Effects : Prop-1-ene’s methyl group introduces steric hindrance, slowing addition reactions relative to ethene.
  • Isomerization : Unlike internal alkenes (e.g., prop-2-ene), prop-1-ene’s terminal double bond facilitates regioselective oxidation to epoxides.

Data Tables

Table 1: Kinetic Data for Furan-2,5-dione Reactivity

Parameter Value Reference
$ k(\text{HO + furan-2,5-dione}) $ $ 1.36 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ (derived from n-butane ratio)
Major Oxidation Products CO (20%), HCOOH (3%), CO₂ (unquantified)
PAN Formation Not detected

Table 2: Structural Comparison of Cyclic Anhydrides

Compound IUPAC Name Key Feature
Furan-2,5-dione Oxolane-2,5-dione Conjugated dienone system
Succinic Anhydride Butanedioic anhydride Saturated four-membered ring
Phthalic Anhydride 2-Benzofuran-1,3-dione Aromatic ring fused to anhydride

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing ethene-prop-1-ene copolymers, and how do reaction conditions influence polymer properties?

  • Methodological Answer : Ethene-prop-1-ene copolymers are synthesized via free-radical polymerization using initiators like organic peroxides. Key parameters include temperature (typically 50–120°C), pressure (1–10 bar), and monomer feed ratios. For example, adjusting the prop-1-ene content modulates crystallinity and flexibility . Characterization via differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) is critical to assess thermal transitions (e.g., Tg and Tm) and molecular weight distribution.

Q. How can furan-2,5-dione-based copolymers be tailored for biocompatibility in drug delivery systems?

  • Methodological Answer : Sodium;furan-2,5-dione;prop-2-enoate is synthesized via free-radical copolymerization of 2-propenoic acid and 2,5-furandione in sodium-containing aqueous media. Biocompatibility is tested using in vitro cytotoxicity assays (e.g., MTT assay on fibroblast cells) and in vivo implantation studies. Post-polymerization modifications, such as crosslinking with PEG-diacrylate, enhance stability and controlled release kinetics .

Q. What experimental techniques are essential for characterizing the thermal stability of ethene-prop-1-ene copolymers?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) quantifies decomposition temperatures (Td). Dynamic mechanical analysis (DMA) evaluates viscoelastic behavior, while oxidative stability is assessed via oxygen uptake measurements. Variations in branching density (via NMR) correlate with thermal degradation pathways .

Advanced Research Questions

Q. How do reaction mechanisms differ between HO radical oxidation of furan-2,5-dione and other cyclic anhydrides?

  • Methodological Answer : HO radical reactions with furan-2,5-dione are studied using pulsed laser photolysis coupled with FTIR spectroscopy. Rate coefficients (e.g., k=1.36×1012cm3molecule1s1k = 1.36 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}) are determined relative to reference compounds like n-butane. Product analysis reveals CO and HCOOH as primary products, with no detectable peroxyacyl nitrates (PANs), contrasting with linear anhydrides .

Q. What computational approaches improve predictions of reaction barriers in Diels-Alder reactions involving furan-2,5-dione?

  • Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311++G(d,p) level models transition states for reactions like 1,3-cyclopentadiene + furan-2,5-dione. Topology-based corrections reduce errors in activation energies (e.g., from 3.6 kcal/mol to <1 kcal/mol). Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How do structural modifications of sodium;furan-2,5-dione;prop-2-enoate enhance antimicrobial efficacy?

  • Methodological Answer : Derivatives are synthesized by substituting the sodium counterion with Ag⁺ or Zn²⁺, leveraging their intrinsic antimicrobial activity. Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus show a 10-fold increase in potency for Ag⁺-modified copolymers. Synchrotron X-ray diffraction reveals metal-ion coordination alters polymer crystallinity, enhancing membrane disruption .

Q. What role does copolymer architecture play in the mechanical properties of ethene-prop-1-ene materials under extreme conditions?

  • Methodological Answer : Branching density (controlled via metallocene catalysts) impacts tensile strength and elasticity. For high-prop-1-ene copolymers (>15% mol), small-angle X-ray scattering (SAXS) shows reduced lamellar thickness, correlating with lower brittleness at sub-zero temperatures. Fatigue resistance is quantified via cyclic loading tests (ASTM D638) .

Key Research Challenges

  • Contradictions in Reaction Pathways : reports no PAN formation in furan-2,5-dione oxidation, conflicting with studies on similar anhydrides. Resolving this requires isotope-labeling experiments (e.g., 13C^{13}\text{C}-furan-2,5-dione) to track carbon fate.
  • Divergent Computational Models : The failure to predict barriers for aliphatic Claisen rearrangements () highlights limitations in current DFT methods, necessitating hybrid QM/MM approaches.

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